tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C12H24N2O2 . It is also known as tert-Butyl (2-piperidin-3-ylethyl)carbamate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate” are not available, related compounds have been used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .Scientific Research Applications
Synthesis and Characterization :
- The compound has been synthesized and characterized using methods like FTIR, NMR, and X-ray crystallographic analysis. These techniques help in understanding its molecular structure and properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Potential in Organic Chemistry :
- Research has focused on the synthesis of various derivatives and analogues of this compound, indicating its potential utility in organic chemistry and material science. For instance, studies have investigated the synthesis of related compounds through reactions with enamines and evaluated their structural and thermal properties (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Catalysis and Chemical Reactions :
- The compound and its derivatives have been used in studies focusing on catalysis and chemical reactions. For example, research into the synthesis of pyrrolidine cores has implications for the development of pharmaceuticals and fine chemicals (Wang et al., 2001).
Application in Polymer Chemistry :
- There is research exploring the use of similar compounds in polymer chemistry, such as in the synthesis and polymerization of methacrylate derivatives, which could have applications in material science and engineering (Mennenga, Dorn, Menzel, & Ritter, 2015).
Future Directions
The future directions for research on “tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate” could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. This could involve the design and synthesis of novel derivatives, evaluation of their biological activity, and exploration of their potential as drug candidates .
properties
IUPAC Name |
tert-butyl 2-[(1-pyridin-2-ylethylamino)methyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(15-9-5-6-10-18-15)19-12-14-8-7-11-20(14)16(21)22-17(2,3)4/h5-6,9-10,13-14,19H,7-8,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKLJMZYXGJZHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2CCCN2C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117502 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289388-55-1 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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